[3-(Dimethylamino)propyl][1-(5-methylfuran-2-YL)ethyl]amine

Catalog No.
S13747198
CAS No.
M.F
C12H22N2O
M. Wt
210.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[3-(Dimethylamino)propyl][1-(5-methylfuran-2-YL)et...

Product Name

[3-(Dimethylamino)propyl][1-(5-methylfuran-2-YL)ethyl]amine

IUPAC Name

N',N'-dimethyl-N-[1-(5-methylfuran-2-yl)ethyl]propane-1,3-diamine

Molecular Formula

C12H22N2O

Molecular Weight

210.32 g/mol

InChI

InChI=1S/C12H22N2O/c1-10-6-7-12(15-10)11(2)13-8-5-9-14(3)4/h6-7,11,13H,5,8-9H2,1-4H3

InChI Key

MNZAMVDGZXXJHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(C)NCCCN(C)C

The compound 3-(Dimethylamino)propyl][1-(5-methylfuran-2-yl)ethyl]amine is a chemical entity with the molecular formula C12H22N2OC_{12}H_{22}N_{2}O and a molecular weight of approximately 210.32 g/mol. It features a dimethylamino group, which is known for its role in enhancing the biological activity of various compounds, and a 5-methylfuran moiety, which contributes to its unique structural properties. The presence of these functional groups suggests potential applications in medicinal chemistry and pharmacology.

The reactivity of 3-(Dimethylamino)propyl][1-(5-methylfuran-2-yl)ethyl]amine can be attributed to its functional groups. The dimethylamino group can participate in nucleophilic substitution reactions, while the furan ring can undergo electrophilic aromatic substitution or oxidation reactions. Additionally, the amine group can engage in acylation or alkylation reactions, making it versatile for further chemical modifications.

Compounds containing dimethylamine pharmacophores, such as 3-(Dimethylamino)propyl][1-(5-methylfuran-2-yl)ethyl]amine, have shown diverse biological activities. These include antimicrobial, anticancer, and analgesic properties. The structural configuration allows for modulation of various biological targets, enhancing their therapeutic potential against a range of diseases . Specifically, dimethylamine derivatives are recognized for their effectiveness in treating infections and cancer by targeting specific biochemical pathways involved in tumor growth and metastasis .

The synthesis of 3-(Dimethylamino)propyl][1-(5-methylfuran-2-yl)ethyl]amine can involve several strategies:

  • Alkylation Reactions: This method typically involves the reaction of dimethylamine with appropriate alkyl halides or sulfonates to introduce the propyl group.
  • Amine Coupling: The reaction between an amine and an activated furan derivative can facilitate the formation of the furan-containing moiety.
  • Multi-step Synthesis: A combination of functional group transformations may be employed to assemble the final compound from simpler precursors.

These methods allow for flexibility in modifying the compound's structure to enhance its biological activity or tailor it for specific applications.

3-(Dimethylamino)propyl][1-(5-methylfuran-2-yl)ethyl]amine has potential applications in:

  • Pharmaceutical Development: Due to its promising biological activities, it may serve as a lead compound for developing new therapeutic agents.
  • Drug Delivery Systems: Its unique structure could be utilized in designing carriers that enhance drug solubility and bioavailability.
  • Research Tools: It may act as a molecular probe in studying biological processes involving amine interactions.

Interaction studies involving 3-(Dimethylamino)propyl][1-(5-methylfuran-2-yl)ethyl]amine focus on its binding affinity with various biological targets. Research indicates that compounds with similar structures interact effectively with receptors involved in neurotransmission and cellular signaling pathways. Understanding these interactions is crucial for optimizing its pharmacological properties and minimizing potential side effects.

Several compounds share structural similarities with 3-(Dimethylamino)propyl][1-(5-methylfuran-2-yl)ethyl]amine, including:

  • 3-(Dimethylamino)propyl][1-(3-methylthiophen-2-yl)ethyl]amine
    • Molecular Formula: C12H22N2SC_{12}H_{22}N_{2}S
    • Notable for its sulfur-containing moiety, which may enhance certain biological activities compared to the furan derivative.
  • N,N-Dimethylethylamine
    • Molecular Formula: C4H11NC_{4}H_{11}N
    • A simpler structure that lacks the furan component but retains similar amine characteristics.
  • N,N-Dimethyloctanamine
    • Molecular Formula: C10H23NC_{10}H_{23}N
    • Features a longer carbon chain, which may influence lipophilicity and membrane permeability.

Comparison Table

Compound NameMolecular FormulaKey Features
3-(Dimethylamino)propyl][1-(5-methylfuran-2-yl)ethyl]amineC12H22N2OC_{12}H_{22}N_{2}OContains furan ring; potential anticancer activity
3-(Dimethylamino)propyl][1-(3-methylthiophen-2-yl)ethyl]amineC12H22N2SC_{12}H_{22}N_{2}SSulfur-containing; distinct biological profile
N,N-DimethylethylamineC4H11NC_{4}H_{11}NSimpler structure; basic amine properties
N,N-DimethyloctanamineC10H23NC_{10}H_{23}NLonger carbon chain; enhanced lipophilicity

The uniqueness of 3-(Dimethylamino)propyl][1-(5-methylfuran-2-yl)ethyl]amine lies in its combination of both dimethylamino and furan functionalities, providing distinctive pharmacological profiles that are not present in simpler amines or those with different heterocycles.

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

210.173213330 g/mol

Monoisotopic Mass

210.173213330 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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